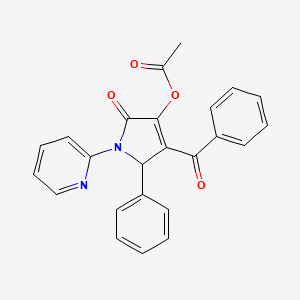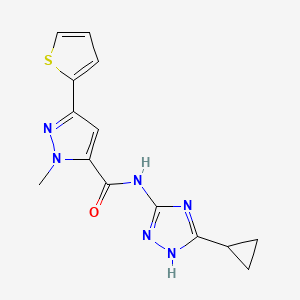
(Z)-3-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its complex structure, which includes a bromophenyl group, an ethoxy-methoxybenzylidene moiety, and a thioxothiazolidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the condensation of a suitable aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the thiazolidinone ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a saturated derivative.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (Z)-3-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is studied for its potential anti-inflammatory and anticancer properties. It has been found to interact with specific molecular targets, leading to the inhibition of cancer cell proliferation and the reduction of inflammation.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products.
作用机制
The mechanism of action of (Z)-3-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation, such as tyrosine kinases. Additionally, its anti-inflammatory effects could be due to the modulation of signaling pathways that regulate inflammation, such as the NF-κB pathway.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar to the compound , these derivatives have a benzylidene moiety and exhibit various biological activities.
Uniqueness
(Z)-3-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its bromophenyl group and ethoxy-methoxybenzylidene moiety contribute to its enhanced reactivity and potential therapeutic applications compared to other thiazolidinone derivatives.
属性
分子式 |
C19H16BrNO3S2 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC 名称 |
(5Z)-3-(4-bromophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16BrNO3S2/c1-3-24-15-9-4-12(10-16(15)23-2)11-17-18(22)21(19(25)26-17)14-7-5-13(20)6-8-14/h4-11H,3H2,1-2H3/b17-11- |
InChI 键 |
ZQDNHTJLFJFLGE-BOPFTXTBSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12156975.png)
![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12156985.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12156991.png)
![1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B12157000.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12157010.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157011.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12157014.png)
![N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B12157015.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12157023.png)



![Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12157036.png)

